![molecular formula C12H19NO4 B2816625 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid CAS No. 2344679-32-7](/img/structure/B2816625.png)
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds .
Mécanisme D'action
Target of Action
It is noted that this compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as the one provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
Given its role in protacs, it can be inferred that it influences the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . By tagging certain proteins for degradation, it can alter cellular processes and potentially lead to therapeutic effects .
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate to introduce the Boc protecting group. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the Boc-protected product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the common reactions include:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Medicinal Chemistry
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid has been explored for its potential in drug development, particularly as a building block for bioactive compounds:
- Protein Degradation : It serves as a precursor in synthesizing protein degraders, which are crucial for targeted protein degradation therapies in cancer treatment.
Chemical Biology
The compound is utilized in the design of small molecules that can modulate biological pathways:
- Ligand Development : Its structure allows it to function as a ligand for various biological targets, making it valuable in the development of new therapeutic agents.
Materials Science
In materials science, this compound can be used to create novel polymers and materials with specific properties:
- Polymer Synthesis : The azaspiro structure contributes to the formation of polymers with unique mechanical and thermal properties, suitable for advanced material applications.
Case Study 1: Protein Degraders
Recent studies have highlighted the role of this compound in developing protein degraders that selectively target oncogenic proteins. These degraders utilize the compound's structural features to engage E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins.
Case Study 2: Ligand Design
Research focused on ligand development has demonstrated that derivatives of this compound exhibit high affinity for specific receptors involved in metabolic disorders. These findings suggest potential therapeutic applications in treating conditions like diabetes and obesity.
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound has a similar spirocyclic structure but with different functional groups attached.
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-2-carboxylic acid: This compound has a larger spirocyclic ring system, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis .
Activité Biologique
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid is a compound with significant potential in medicinal chemistry, primarily due to its structural similarity to piperidine and its application in drug design. This article explores its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 2344679-32-7
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- Purity : Typically >95% .
Synthesis
The synthesis of this compound generally involves the protection of amine functionalities followed by cyclization reactions that yield the spirocyclic structure. Various methods have been reported, including:
- Aza-Michael Addition : This method facilitates the formation of the azaspiro framework through nucleophilic addition to α,β-unsaturated carbonyl compounds.
- Cyclization Reactions : These reactions often utilize coupling agents or catalysts to promote the formation of the spirocyclic structure .
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of azaspiro compounds exhibit anticonvulsant properties. For instance, compounds structurally related to 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane have shown efficacy in delaying seizures induced by strychnine in animal models . This activity suggests a potential role for these compounds in treating epilepsy or other seizure disorders.
Analgesic Properties
Research indicates that spirocyclic amino acids can enhance the analgesic effects of established pain medications. For example, modifications to local anesthetics like Bupivacaine have resulted in compounds that not only maintain efficacy but also exhibit reduced toxicity and improved pharmacokinetic profiles .
The proposed mechanism of action for these compounds often involves modulation of neurotransmitter systems, particularly through interactions with GABA receptors and NMDA receptors, which are crucial for synaptic transmission and neuronal excitability .
Case Studies
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)7-12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYATAKAQIZUJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344679-32-7 | |
Record name | 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.